Vindolinine

Descripción general

Descripción

Vindolinine is an indole alkaloid derived from the plant Catharanthus roseus, commonly known as Madagascar periwinkle. It is part of the monoterpenoid indole alkaloids family, which includes several compounds with significant pharmacological activities. This compound is particularly notable for its role as a precursor in the biosynthesis of other important alkaloids, such as vinblastine and vincristine, which are used in cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vindolinine can be synthesized through various chemical routes, often starting from simpler indole derivatives. One common method involves the cyclization of tabersonine, another indole alkaloid, through a series of oxidation and reduction reactions. The process typically requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from Catharanthus roseus. The plant material is processed to isolate the alkaloid, which is then purified through techniques such as chromatography. Advances in biotechnological methods, including the use of cell cultures and genetic engineering, are being explored to enhance the yield and efficiency of this compound production .

Análisis De Reacciones Químicas

Types of Reactions: Vindolinine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule, altering its activity and solubility.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others to create new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various this compound derivatives, each with potential therapeutic applications .

Aplicaciones Científicas De Investigación

Biosynthesis and Chemical Properties

Vindolinine is synthesized from tabersonine through a series of enzymatic reactions involving this compound synthase, an Fe(II)/α-ketoglutarate-dependent dioxygenase. This enzyme catalyzes a unique redox-neutral reaction that leads to the formation of this compound epimers and venalstonine. The synthesis involves several critical steps:

- Enzymatic Conversion : Tabersonine is converted to this compound via the action of this compound synthase and hydrolases found in C. roseus.

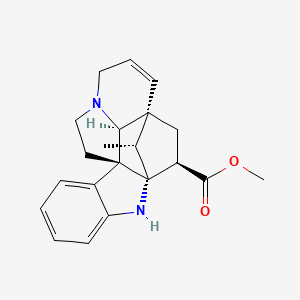

- Chemical Structure : this compound has a complex structure with specific stereochemical configurations that contribute to its biological activity.

The detailed biosynthesis pathway is illustrated in Table 1 below.

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | This compound Synthase | Tabersonine | 19-S/Vindolinine, 19-R/Vindolinine |

| 2 | Hydrolase 2 | Dehydrosecodine | Venalstonine |

Medicinal Applications

This compound's medicinal properties are primarily linked to its role as a precursor in the biosynthesis of vinblastine and vincristine, both of which are potent anticancer agents. Research indicates that:

- Anticancer Activity : this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological development.

- Metabolic Effects : Studies have shown that this compound influences cytochrome P450 isoforms, which are crucial for drug metabolism. For example, it was found to induce CYP2C11 activity while inhibiting CYP1A2, suggesting potential interactions with other drugs when used in therapeutic settings .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

- Biosynthetic Pathway Optimization : A study demonstrated the enhancement of vindoline production through yeast cell factories that convert tabersonine efficiently into vindoline, indicating the potential for industrial applications in drug production .

- Pharmacokinetic Studies : Research involving rat models showed that vindoline affects the metabolism of common drugs, providing insights into its clinical implications .

Future Perspectives

The future applications of this compound may include:

- Drug Development : Continued exploration into its anticancer properties could lead to the development of new therapeutic agents.

- Biotechnological Applications : Genetic engineering techniques could be employed to enhance the yield of this compound and related compounds through microbial fermentation processes.

Mecanismo De Acción

Vindolinine exerts its effects through various molecular targets and pathways. It interacts with enzymes involved in cell division and metabolism, disrupting the normal function of cancer cells. This compound’s mechanism of action includes binding to tubulin, preventing microtubule formation, and causing cell cycle arrest in the metaphase . This action is similar to other vinca alkaloids, such as vinblastine and vincristine .

Comparación Con Compuestos Similares

Vindolinine is structurally and functionally similar to other vinca alkaloids, including:

- Vinblastine

- Vincristine

- Vindesine

- Vinorelbine

- Vincamine

Uniqueness: this compound is unique due to its specific biosynthetic pathway and its role as a precursor to other pharmacologically active compounds. Unlike some of its analogs, this compound itself is not widely used as a therapeutic agent but serves as a crucial intermediate in the synthesis of more potent drugs .

Actividad Biológica

Vindolinine is a monoterpenoid indole alkaloid primarily derived from the plant Catharanthus roseus, known for its significant medicinal properties. This compound, along with its derivatives, plays a crucial role in the biosynthesis of various alkaloids, including the well-known anticancer drugs vinblastine and vincristine. The biological activity of this compound has been the subject of numerous studies, focusing on its pharmacological effects, biosynthetic pathways, and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound involves several enzymatic steps, primarily catalyzed by specific dioxygenases. Recent research has identified this compound synthase (VNS), an Fe(II)/α-ketoglutarate-dependent dioxygenase, as a key enzyme in the production of this compound from tabersonine. This process includes the formation of radical intermediates and subsequent cyclization reactions that yield both S- and R-vindolinine epimers along with venalstonine.

Key Findings on Biosynthesis

- Enzyme Mechanism : VNS catalyzes a redox-neutral reaction that is essential for the formation of this compound epimers .

- Gene Silencing Studies : Virus-induced gene silencing (VIGS) experiments have shown a drastic reduction (95%) in this compound levels when VNS expression is silenced, confirming its pivotal role in this compound biosynthesis .

Table 1: Relative Activity of this compound Synthase Under Various Conditions

| α-Ketoglutarate (mM) | Ascorbate (mM) | FeSO₄ (μM) | VNS Pre-incubated with 2 μM FeSO₄ | Relative Activity (%) |

|---|---|---|---|---|

| 0 | 7.5 | 0 | YES | 0 |

| 0.2 | 10 | 100 | YES | 104 |

| 0.5 | 100 | 249 | YES | 100* |

| 2 | 86 | 231 | YES | 239 |

| 10 | NO | 249 | YES | 47 |

*Standard reaction condition used in this study.

Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

This compound's anticancer properties have been explored in various studies:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanistic Insights : The compound is believed to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulation and inhibition of specific signaling pathways involved in tumor growth .

Case Studies

- Study on Anticancer Effects : A study published in ResearchGate reported that this compound isolated from C. roseus showed significant cytotoxicity against breast cancer cell lines, highlighting its potential as a lead compound for drug development .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, confirming its effectiveness in neutralizing free radicals compared to standard antioxidants .

Propiedades

IUPAC Name |

methyl (1R,9R,10R,12R,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-8,13,15,18,22H,9-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLDLCGKZDUQSH-SBDPWIONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CC(C14C5(C2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]23C[C@H]([C@@]14[C@@]5([C@H]2N(CC5)CC=C3)C6=CC=CC=C6N4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-02-9 | |

| Record name | Vindolinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vindolinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.